2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol
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Overview
Description
2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[55]undec-4-en-2-yl]-6-ethoxyphenol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by functionalization to introduce the desired substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols .
Scientific Research Applications
2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its spirocyclic structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and unique optical characteristics.
Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-[4-(5-Chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone: This compound shares a similar spirocyclic core but has different substituents, leading to distinct chemical and biological properties.
2-[9-Benzyl-4-(3,4-dimethylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol:
Uniqueness
The uniqueness of 2-[4-(3,4-Dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol lies in its specific combination of substituents and the resulting properties.
Properties
Molecular Formula |
C25H33N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol |
InChI |
InChI=1S/C25H33N3O2/c1-5-30-23-8-6-7-20(24(23)29)22-16-21(19-10-9-17(2)18(3)15-19)26-25(27-22)11-13-28(4)14-12-25/h6-10,15,22,27,29H,5,11-14,16H2,1-4H3 |
InChI Key |
YOEAODWBVNUDAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2CC(=NC3(N2)CCN(CC3)C)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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